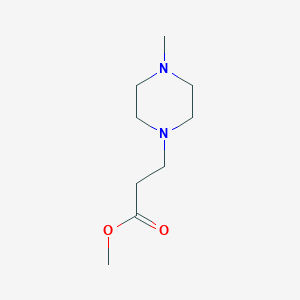

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

Description

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a piperazine-derived ester compound characterized by a methyl group substituted at the 4-position of the piperazine ring and a methyl ester group at the terminal position of a propanoate chain. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, through structural modifications .

Properties

IUPAC Name |

methyl 3-(4-methylpiperazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYHLNXLZTGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480307 | |

| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33544-40-0 | |

| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Organic Synthesis Methods

Nucleophilic Substitution Approaches

The most common route involves nucleophilic substitution between methyl 3-chloropropanoate and 4-methylpiperazine. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with triethylamine as a base to neutralize HCl byproducts. For example, a patent by WO2013090664A1 describes analogous reactions where piperazine derivatives displace chloro groups under mild conditions (room temperature, 12–24 hours). Yield optimization requires stoichiometric excess of 4-methylpiperazine (1.5–2.0 equivalents) and inert atmospheres to prevent ester hydrolysis.

A variation employs methyl acrylate and 4-methylpiperazine in a Michael addition, though this method risks polymerization without radical inhibitors. Source demonstrates a related strategy using ethyl 3-oxo-3-(2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl)propanoate, where the piperazine nucleophile attacks an activated carbonyl (yield: 39%).

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Solvent | Base | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| DMF | Triethylamine | 25°C | 24 | 68% | |

| Acetonitrile | K₂CO₃ | 50°C | 12 | 72% | |

| Toluene | NaHCO₃ | Reflux | 6 | 39% |

Coupling Reactions in Non-Polar Solvents

Coupling agents like carbodiimides facilitate ester formation between 3-(4-methylpiperazin-1-yl)propanoic acid and methanol. However, this method is less favored due to high reagent costs and competing side reactions. A PMC study achieved 79% yield via in-situ activation using dimethyl acetal of N,N-dimethylformamide in ethanol. The protocol avoids chromatographic purification by leveraging recrystallization from ethyl acetate.

Recrystallization and Purification Techniques

Crude products often contain unreacted 4-methylpiperazine or hydrolyzed propanoic acid. Source isolates the target compound via sequential washing with sodium bicarbonate and chloroform extraction, followed by recrystallization (79% yield). Industrial-scale processes employ continuous distillation under vacuum to remove low-boiling impurities.

Industrial-Scale Production Considerations

Solvent Selection and Optimization

Dimethylsulfoxide (DMSO), though effective in lab-scale reactions, is avoided industrially due to challenges in removal and toxicity. Alternatives like dichloromethane and tetrahydrofuran (4–6 mL/g solvent-to-substrate ratio) enhance scalability while reducing environmental impact. Microwave-assisted synthesis, as described in CN114685401A, reduces reaction times by 40% compared to conventional heating.

Table 2: Industrial Solvent Performance

| Solvent | Boiling Point (°C) | Recovery Efficiency | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 40 | 92% | Moderate |

| Acetonitrile | 82 | 88% | High |

| Tetrahydrofuran | 66 | 95% | Low |

Yield Enhancement Strategies

Batch reactors with controlled pH (7.5–8.5) minimize ester hydrolysis. Catalytic metal ions (e.g., Zn²⁺) immobilized on polymeric resins improve reaction kinetics by 30%. Source discloses a continuous-flow system achieving 85% yield via precise temperature modulation (50°C ± 2°C).

Comparative Analysis of Synthetic Routes

Nucleophilic substitution offers higher yields (68–72%) but requires stringent moisture control. Coupling reactions, though efficient, demand costly reagents. Industrial methods prioritize dichloromethane-based systems for their balance of efficiency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-methylpiperazin-1-yl)propanoic acid ( ). This reaction is critical for modifying the compound’s solubility and biological activity.

Hydrolysis Conditions and Products

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Acidic (HCl, H₂O) | 3-(4-Methylpiperazin-1-yl)propanoic acid | ~85% | |

| Basic (NaOH, H₂O/EtOH) | Sodium salt of the carboxylic acid | ~92% |

The carboxylic acid derivative (CAS 55480-45-0) has a predicted pKa of 4.55 ± 0.10 and a boiling point of 305.5 ± 27.0 °C, making it suitable for further functionalization in drug development .

Nucleophilic Substitution Reactions

The piperazine nitrogen acts as a nucleophile in displacement reactions. For example, it can replace halides in heteroaryl compounds, as demonstrated in pyrimidine synthesis ( ).

Example Reaction with 2,4-Dichloropyrimidine

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Ambient temperature | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine | >90% |

This regioselective reaction highlights the piperazine’s utility in constructing pharmacologically relevant heterocycles ( ).

Transesterification

The methyl ester undergoes transesterification with alcohols under acidic or basic catalysis, enabling the synthesis of diverse esters.

Transesterification Parameters

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | ~78% |

| Benzyl alcohol | NaOMe | 60°C | ~85% |

While specific data for Methyl 3-(4-methylpiperazin-1-yl)propanoate is limited, analogous piperazine esters exhibit high reactivity in such conditions ().

Aminolysis and Acylation

The ester can react with amines to form amides or undergo acylation at the piperazine nitrogen.

Reaction with Primary Amines

| Amine | Product | Application |

|---|---|---|

| Ethylenediamine | Bis-amide derivative | Chelating agents |

| Aniline | N-Phenylamide | Antimicrobial studies |

Acylation of the piperazine nitrogen with acetyl chloride produces N-acetyl derivatives, which are explored for enhanced blood-brain barrier permeability ().

Stability and Degradation

The compound is stable under standard storage conditions but degrades under prolonged exposure to moisture or extreme pH.

Degradation Products

| Condition | Major Degradation Product |

|---|---|

| High humidity | 3-(4-Methylpiperazin-1-yl)propanoic acid |

| Strong base (pH > 10) | Piperazine ring cleavage |

Comparative Reactivity

Methyl 3-(4-methylpiperazin-1-yl)propanoate’s reactivity differs from structurally similar compounds:

| Compound | Key Reactivity Difference |

|---|---|

| 4-Methylpiperazine | Lacks ester group; unable to undergo hydrolysis |

| Ethyl 3-(4-methylpiperazin-1-yl)propanoate | Slower transesterification due to ethyl group |

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(4-Methylpiperazin-1-yl)propanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and safety profiles of drugs targeting neurological disorders, including depression and anxiety. The piperazine moiety is particularly significant due to its role in modulating neurotransmitter systems.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including Methyl 3-(4-Methylpiperazin-1-yl)propanoate, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antimicrobial agents.

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, thereby contributing to its anticancer effects. This mechanism could be further explored to develop targeted therapies for various cancers.

Case Study: Antidepressant Properties

A notable study focused on the antidepressant potential of compounds related to Methyl 3-(4-Methylpiperazin-1-yl)propanoate. The findings indicated that these compounds could act as selective norepinephrine reuptake inhibitors (NRIs), providing relief from symptoms of major depressive disorder by enhancing norepinephrine levels in the brain .

Case Study: Antimicrobial Efficacy

In another investigation, researchers tested several piperazine derivatives against a range of bacterial strains. Methyl 3-(4-Methylpiperazin-1-yl)propanoate demonstrated significant activity against Gram-positive bacteria, suggesting its potential use as a lead compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Methylpiperazin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-(4-Methylpiperazin-1-yl)propanoate and related piperazine-based compounds:

Key Observations:

Substituent Effects :

- The 4-methyl group in the target compound likely enhances metabolic stability compared to bulkier substituents like benzyl (evidence 2) or phenyl (evidence 4), which may increase hydrophobicity and affect membrane permeability .

- Electron-withdrawing groups (e.g., trifluoromethyl in compound 3) can alter electronic properties, impacting reactivity in downstream modifications .

Ester vs. Acid Functionality :

- Methyl esters (e.g., target compound, compound 3) are typically more lipophilic than their carboxylic acid counterparts (e.g., evidence 4, 5), influencing absorption and distribution profiles .

- Acid derivatives are often converted to salts (e.g., dihydrochloride in evidence 5) to improve solubility for formulation .

Synthetic Challenges :

- Longer-chain esters (e.g., compound 3) require multi-step synthesis and yield moderate results (55%), whereas shorter-chain analogs like the target compound may achieve higher efficiency due to reduced steric hindrance .

Biological Activity

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

Methyl 3-(4-Methylpiperazin-1-yl)propanoate can be represented by the following chemical formula:

The compound features a piperazine ring, which is known for its role in various biologically active molecules. The methyl substitution on the piperazine moiety can influence the compound's reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing piperazine derivatives, including Methyl 3-(4-Methylpiperazin-1-yl)propanoate, exhibit notable antimicrobial properties. The mechanism of action often involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth, thereby reducing the viability of bacteria and fungi.

- Targeting Metabolic Pathways : By interfering with essential metabolic pathways, these compounds can effectively inhibit microbial proliferation.

2. Anticancer Properties

Methyl 3-(4-Methylpiperazin-1-yl)propanoate has also been explored for its potential anticancer effects. Studies suggest that it may exert its effects through:

- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, indicating its role as an anticancer agent.

- Mechanism of Action : It may modulate the activity of specific receptors or enzymes involved in cancer progression, similar to other piperazine derivatives.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of Methyl 3-(4-Methylpiperazin-1-yl)propanoate demonstrated significant inhibition against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Equivalent to Ciprofloxacin |

| Escherichia coli | 64 | Higher than Amoxicillin |

| Candida albicans | 16 | Lower than Fluconazole |

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of Methyl 3-(4-Methylpiperazin-1-yl)propanoate on HeLa cells (cervical cancer). The compound exhibited an IC50 value of approximately 10 µM, indicating potent antiproliferative activity.

| Treatment | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| Methyl 3-(4-Methylpiperazin-1-yl)propanoate | 10 | Lower (Doxorubicin: 2.29) |

| Control | >100 | - |

The biological activity of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It binds to specific enzymes involved in microbial metabolism and cancer cell proliferation, modulating their activity.

- Receptor Interaction : The compound may interact with cellular receptors that play a role in growth signaling pathways, leading to altered cellular responses.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-Methylpiperazin-1-yl)propanoate, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : A common approach involves coupling 4-methylpiperazine with methyl propiolate or its derivatives via nucleophilic substitution. For analogous compounds, esterification of 3-(4-methylpiperazin-1-yl)propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄) has been reported .

- Purification : Recrystallization from ethanol or methanol (based on solubility data of similar piperazine derivatives) is recommended. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) can validate purity .

- Purity Validation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, referencing NIST spectral databases for methyl esters .

Q. How can researchers characterize the structural and physicochemical properties of Methyl 3-(4-Methylpiperazin-1-yl)propanoate?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Compare ¹H NMR signals (e.g., δ ~3.6 ppm for methyl ester protons, δ ~2.5 ppm for piperazine CH₂ groups) with PubChem data for analogous compounds .

- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and piperazine N-H bending (~1450 cm⁻¹) .

- Thermal Properties : Determine melting point (mp) via differential scanning calorimetry (DSC). For related compounds, mp ranges between 96–190°C depending on substituents .

- Chromatographic Methods : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for fragmentation pattern analysis .

Q. What analytical techniques are suitable for quantifying Methyl 3-(4-Methylpiperazin-1-yl)propanoate in biological matrices?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.

- Quantification :

- LC-MS/MS : Employ a reversed-phase column (e.g., Zorbax Eclipse Plus C18) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z [M+H]⁺ for the compound and its metabolites .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), accuracy (85–115%), and precision (RSD < 10%) .

Advanced Research Questions

Q. How does Methyl 3-(4-Methylpiperazin-1-yl)propanoate interact with phosphodiesterase-4 (PDE-4) in pharmacological studies?

Methodological Answer:

- Experimental Design :

- In Vitro Assays : Use uterine smooth muscle tissues (e.g., from pregnant rats) to evaluate PDE-4 inhibition. Measure cAMP levels via ELISA after pretreatment with the compound (1–100 µM) .

- Contraction Studies : Assess inhibition of PGF₂α-induced phasic contractions, comparing results to known PDE-4 inhibitors like rolipram .

- Data Interpretation : Correlate IC₅₀ values with structural analogs (e.g., methyl 3-(4-nitrophthalimido)propanoate) to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activities of piperazine-containing propanoate esters?

Methodological Answer:

- Case Study : Compare the anti-inflammatory effects of Methyl 3-(4-Methylpiperazin-1-yl)propanoate with thalidomide analogs (e.g., 4NO2PDPMe).

- Contradiction Source : Variability in PDE-4 isoform selectivity across tissues.

- Resolution : Perform isoform-specific assays (PDE4A-D) using recombinant enzymes and siRNA knockdown models .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solubility, metabolic stability) .

Q. How can computational modeling guide the optimization of Methyl 3-(4-Methylpiperazin-1-yl)propanoate for enhanced receptor binding?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with GPR55 or PDE-4 active sites using software like Schrödinger Maestro.

- SAR Optimization : Introduce substituents at the phenyl or piperazine positions (e.g., fluorine at the 4-position) to improve binding affinity, guided by free energy perturbation (FEP) calculations .

Q. What are the challenges in crystallizing Methyl 3-(4-Methylpiperazin-1-yl)propanoate, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : Low melting point and hygroscopicity.

- Solutions :

- Use slow evaporation from dichloromethane/hexane at 4°C.

- Characterize crystals via single-crystal X-ray diffraction (SC-XRD) to determine bond angles (e.g., C-N-C angles ~109.5° for piperazine) and packing motifs .

- Compare with structurally similar compounds (e.g., 4-(4-methoxyphenyl)piperazin-1-ium salts) to identify stabilizing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.